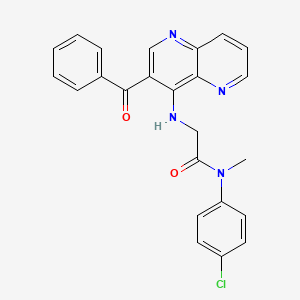
Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a benzoyl group, a naphthyridine ring, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the benzoyl group and the chlorophenyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques. Continuous flow reactors and automated synthesis systems may be utilized to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
“Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Naphthyridine derivatives: Compounds containing the naphthyridine ring with various functional groups.
Benzoyl derivatives: Compounds with the benzoyl group attached to different core structures.
Uniqueness
“Acetamide, 2-((3-benzoyl-1,5-naphthyridin-4-yl)amino)-N-(4-chlorophenyl)-N-methyl-” is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
127447-83-0 |
|---|---|
Molecular Formula |
C24H19ClN4O2 |
Molecular Weight |
430.9 g/mol |
IUPAC Name |
2-[(3-benzoyl-1,5-naphthyridin-4-yl)amino]-N-(4-chlorophenyl)-N-methylacetamide |
InChI |
InChI=1S/C24H19ClN4O2/c1-29(18-11-9-17(25)10-12-18)21(30)15-28-22-19(24(31)16-6-3-2-4-7-16)14-27-20-8-5-13-26-23(20)22/h2-14H,15H2,1H3,(H,27,28) |
InChI Key |
ZLNIDLJQWLYHAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)CNC2=C3C(=NC=C2C(=O)C4=CC=CC=C4)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















